1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-2-1-6(5-14-7)9(3-4-9)8(15)16/h1-2,5H,3-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGIDCOYKPCYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid typically involves the reaction of 6-(trifluoromethyl)pyridine with cyclopropanecarboxylic acid under specific conditions. One common method involves the use of sodium hydroxide and γ-chlorobutyronitrile, followed by hydrolysis and acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, research has suggested that 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid may inhibit specific cancer cell lines, although detailed mechanisms are still under investigation. The presence of the pyridine ring contributes to its ability to interact with biological targets effectively .
Fluorinated Drug Development
Fluorinated compounds are increasingly important in drug design due to their unique pharmacokinetic properties. The trifluoromethyl group in this compound can improve metabolic stability and bioavailability. This property is crucial for developing drugs targeting various diseases, including cancer and neurological disorders .
Case Study: Trifluoromethylated Drugs
A review of fluorinated drugs approved by the FDA highlights the significance of trifluoromethyl groups in enhancing drug efficacy. For example, risperidone and lansoprazole, which contain similar moieties, have shown substantial market success due to their therapeutic effects .
Pesticide Development
The compound's structure suggests potential use as a pesticide or herbicide. The fluorinated pyridine derivatives have been explored for their ability to act as effective agrochemicals. Studies indicate that such compounds can provide enhanced efficacy against specific pests while minimizing environmental impact .
Regulatory Insights
The Food and Agriculture Organization has conducted assessments on various pesticides, including those with similar structural motifs to this compound. These assessments evaluate long-term dietary exposure and maximum residue levels in food products, ensuring consumer safety while promoting agricultural productivity .
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Acidity and Solubility
Stability and Reactivity
- This contrasts with non-cyclopropane analogs like 4-(Trifluoromethyl)-3-pyridinecarboxylic acid, which exhibit greater conformational stability .
- The methyl ester derivative (2119721-57-0 ) is less acidic than the parent carboxylic acid, making it more suitable for prodrug formulations or synthetic intermediates .
Metabolic Pathways
While direct metabolic data for the target compound is unavailable, structurally related compounds such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) () highlight the role of pyridyl groups in carcinogen metabolism. The trifluoromethyl group in the target compound may resist oxidative metabolism, prolonging its biological half-life compared to chlorine or hydroxyl-substituted analogs .
Data Tables
Table 1: Structural Comparison of Selected Analogs
| Parameter | Target Compound | 1-(6-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid | 4-(Trifluoromethyl)-3-pyridinecarboxylic acid |
|---|---|---|---|
| Aromatic Ring | Pyridine (3-position linkage) | Pyridine (2-position linkage) | Pyridine (3-position linkage) |
| Substituent | 6-CF₃ | 6-Cl | 4-CF₃ |
| Cyclopropane Ring | Present | Present | Absent |
| Functional Group | Carboxylic acid | Carboxylic acid | Carboxylic acid |
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | 231.17 | 1.8 | ~10 (moderate) |
| Methyl ester derivative (2119721-57-0) | 245.20 | 2.5 | ~2 (low) |
| 4-(Trifluoromethyl)-3-pyridinecarboxylic acid | 197.11 | 1.2 | ~20 (high) |
Biological Activity
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid (CAS No. 1060811-01-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F3NO2, with a molecular weight of 231.17 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives with pyridine rings have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that modifications in the pyridine structure could lead to significant improvements in IC50 values against various cancer cell lines .
The mechanism through which this compound exerts its effects appears to involve the inhibition of specific enzymes related to cancer metabolism. Inhibitors targeting lactate dehydrogenase (LDH), for example, have been shown to reduce lactate production in cancer cells, thereby impacting their growth .
Table 1: Biological Activity Summary
| Activity Type | Effectiveness (IC50 μM) | Reference |
|---|---|---|
| Anticancer (HSC-T6) | 45.69 | |
| LDH Inhibition | Low nM | |
| Anti-fibrotic | Significant reduction |
Case Studies
Case Study 1: Antifibrotic Activity
In a study focusing on antifibrotic properties, compounds similar to this compound were evaluated for their ability to inhibit collagen expression in hepatic stellate cells (HSC-T6). The results indicated that specific modifications led to a marked decrease in collagen type I alpha 1 (COL1A1) protein expression, suggesting potential therapeutic applications in fibrosis treatment .
Case Study 2: Lactate Dehydrogenase Inhibition
Another study identified that certain derivatives exhibited potent inhibition of LDH activity, crucial for cancer cell metabolism. The lead compounds demonstrated not only enzymatic inhibition but also reduced glycolytic activity in pancreatic cancer cells, highlighting their potential as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid, and how do reaction conditions impact yield?
Methodological Answer: The synthesis typically involves cyclopropanation of a pyridyl precursor. For example, analogous compounds (e.g., 254 and 255 in ) are synthesized via coupling reactions between cyclopropane intermediates and substituted pyridines. Key steps include:
- Intermediate Preparation : Use of trifluoromethylpyridine derivatives (e.g., 6-(trifluoromethyl)pyridin-3-yl boronic acid) for Suzuki-Miyaura coupling.
- Cyclopropanation : Employing palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents (e.g., THF) under inert atmosphere .
- Yield Optimization : Yields range from 60–78% depending on reagent purity and reaction time. Prolonged heating (>24 hours) may reduce yield due to decomposition .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- ESI-MS : Confirm molecular weight (e.g., m/z 293.2 for analog 255) .
- NMR : ¹H/¹³C NMR to resolve cyclopropane ring protons (δ 1.2–2.5 ppm) and pyridyl aromatic signals (δ 7.5–8.5 ppm).
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients.
Note : Structural analogs (e.g., 261 in ) show characteristic ESIMS fragmentation patterns for cyclopropane-carboxylic acid moieties .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?
Methodological Answer:
- Electron-Withdrawing Effects : The -CF₃ group enhances metabolic stability by reducing oxidative metabolism in hepatic microsomes .
- Bioactivity : In analogous compounds (e.g., FMPPP in ), the -CF₃ group potentiates mTOR/p70S6K inhibition (IC₅₀: 1.2 µM) by enhancing target binding affinity .
- Experimental Validation : Use kinase inhibition assays (e.g., ELISA-based mTOR activity tests) and metabolic stability studies in hepatocytes .
Q. How can researchers resolve discrepancies in reported synthetic yields or purity?
Methodological Answer:
- Parameter Analysis : Compare reaction conditions (e.g., catalyst loading, solvent polarity) across studies. For example, Pd(OAc)₂ in THF () may yield higher purity than PdCl₂ in DMF due to reduced side reactions .
- Contradiction Mitigation : Replicate protocols with strict anhydrous conditions and inert gas purging to minimize hydrolysis of intermediates.
Case Study : Analog 255 (68% yield) required column chromatography (silica gel, ethyl acetate/hexane), while 254 (60% yield) was used without purification, leading to variability in reported purity .
Q. What are the computational strategies for predicting the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation : Use software like MarvinSketch to estimate lipophilicity (predicted LogP ≈ 2.1 for the compound).
- pKa Prediction : The carboxylic acid group has a pKa ~3.5, while the pyridyl nitrogen remains protonated at physiological pH .
- Molecular Dynamics : Simulate cyclopropane ring strain effects on binding to biological targets (e.g., kinases) using AMBER or GROMACS .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
